molecular formula C10H13NO B6618103 4-(oxolan-2-yl)aniline CAS No. 1267553-72-9

4-(oxolan-2-yl)aniline

Cat. No.: B6618103
CAS No.: 1267553-72-9
M. Wt: 163.22 g/mol
InChI Key: GTBQJAVZAGLCFV-UHFFFAOYSA-N
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Description

4-(oxolan-2-yl)aniline, also known as 4-(tetrahydro-2-furanylmethoxy)aniline, is a chemical compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an aniline group substituted with an oxolane ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-2-yl)aniline typically involves the reaction of aniline with oxolane derivatives under specific conditions. One common method involves the reaction of aniline with 2-chloromethyltetrahydrofuran in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(oxolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(oxolan-2-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(oxolan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(oxolan-2-yl)methanesulfonyl]aniline hydrochloride
  • 4-[(oxolan-2-ylmethane)sulfinyl]aniline

Uniqueness

Compared to similar compounds, 4-(oxolan-2-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxolane ring provides additional stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(oxolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBQJAVZAGLCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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